O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine

Description

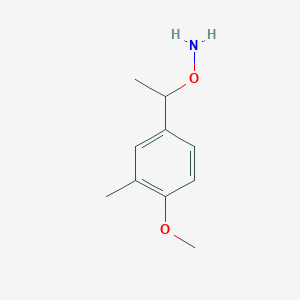

O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine is a hydroxylamine derivative featuring a substituted phenyl group (4-methoxy-3-methylphenyl) linked via an ethyl chain to the hydroxylamine (-O-NH₂) moiety. This compound is structurally characterized by:

- Aromatic substitution: A methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position on the benzene ring.

- Ethyl linker: A two-carbon chain connecting the aromatic system to the hydroxylamine functional group.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

O-[1-(4-methoxy-3-methylphenyl)ethyl]hydroxylamine |

InChI |

InChI=1S/C10H15NO2/c1-7-6-9(8(2)13-11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3 |

InChI Key |

ZTNFBGXXIWCLRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)ON)OC |

Origin of Product |

United States |

Preparation Methods

Method Overview

This method involves the reaction of hydroxylamine with an organohalide precursor, such as 1-(4-methoxy-3-methylphenyl)ethyl chloride or bromide, in the presence of a base (e.g., sodium hydroxide or potassium hydroxide). The process is conducted under anhydrous conditions to minimize hydrolysis.

Procedure

-

Synthesis of 1-(4-Methoxy-3-methylphenyl)ethyl chloride :

-

Alkylation of Hydroxylamine :

-

Hydroxylamine hydrochloride is neutralized with NaOH in ethanol, and the resulting hydroxylamine is reacted with the alkyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C.

-

Reaction :

-

Conditions :

-

Temperature: 60–80°C

-

Time: 6–12 hours

-

Base: NaOH (2 equiv)

-

-

Yield: 60–70% (purified via recrystallization from ethyl acetate/hexane).

-

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 1-(4-Methoxy-3-methylphenyl)ethanol |

| Halogenating Agent | SOCl₂ or PCl₃ |

| Solvent for Alkylation | DMF |

| Reaction Temperature | 60–80°C |

| Isolated Yield | 60–70% |

Mitsunobu Reaction with N-Hydroxylphthalimide

Method Overview

This approach leverages the Mitsunobu reaction to couple 1-(4-Methoxy-3-methylphenyl)ethanol with N-hydroxylphthalimide, followed by deprotection with hydrazine.

Procedure

-

Mitsunobu Coupling :

-

Deprotection with Hydrazine :

Key Data

| Parameter | Value |

|---|---|

| Coupling Agent | DIAD/PPh₃ |

| Solvent | THF |

| Deprotection Agent | Hydrazine monohydrate |

| Final Product Form | Hydrochloride salt |

| Overall Yield | 65–72% |

Reductive Amination of 4-Methoxy-3-methylacetophenone Oxime

Method Overview

This method involves the reduction of an oxime derivative derived from 4-methoxy-3-methylacetophenone. Selective reduction preserves the hydroxylamine moiety.

Procedure

-

Oxime Formation :

-

Selective Reduction :

Key Data

| Parameter | Value |

|---|---|

| Starting Ketone | 4-Methoxy-3-methylacetophenone |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Reaction pH | 4–5 |

| Isolated Yield | 50–60% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | Simple, scalable | Requires anhydrous conditions | 60–70 |

| Mitsunobu Reaction | High purity, mild conditions | Costly reagents (DIAD/PPh₃) | 65–72 |

| Reductive Amination | Uses common reagents | Lower yield, selectivity issues | 50–60 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.80 (d, J = 8.4 Hz, 1H, ArH), 4.10 (q, J = 6.8 Hz, 1H, CH), 3.85 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr) : 3350 cm⁻¹ (N–O stretch), 1605 cm⁻¹ (C=C aromatic).

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine serves as a versatile reagent in organic synthesis. Hydroxylamines are known for their ability to participate in various chemical transformations, making them valuable intermediates in the preparation of pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Oxidation Reactions : Hydroxylamines can be oxidized to form corresponding carbonyl compounds.

- Formation of Oximes : They react with aldehydes and ketones to form oximes, which are important intermediates in organic synthesis.

- Nucleophilic Substitution : The hydroxylamine moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.

These properties highlight the compound's utility in synthetic organic chemistry, facilitating the development of more complex molecules through straightforward reaction pathways .

3.1. Inhibition of Indoleamine 2,3-Dioxygenase

A significant study highlighted the potential of O-benzylhydroxylamine and its derivatives as IDO1 inhibitors. The structure-activity relationship demonstrated that modifications to the aromatic ring could enhance inhibitory potency. This finding suggests that similar strategies could be applied to this compound to explore its efficacy against IDO1 .

3.2. Synthesis Methodologies

The synthesis of this compound can be achieved through various methods that optimize yield and selectivity. Recent advancements include the use of catalytic systems that improve reaction conditions for producing hydroxylamines efficiently .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other hydroxylamines:

| Compound Name | Key Applications | Inhibitory Potency (IC50 μM) |

|---|---|---|

| O-benzylhydroxylamine | IDO1 inhibition | 0.90 |

| Hydroxylamine | General organic synthesis | N/A |

| O-(4-Methoxyphenyl)hydroxylamine | Antiviral activity | N/A |

This table illustrates the varying applications and potency levels among related compounds, emphasizing the potential for further research into this compound.

Mechanism of Action

The mechanism of action of O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Hydroxylamine Derivatives

Key Observations :

- Substituent Position : The target compound’s para-methoxy and meta-methyl groups contrast with ortho-methoxy () or meta-trifluoromethyl () analogs, altering steric and electronic profiles.

- Linker Type : Ethyl or propyl linkers (e.g., ) enhance flexibility compared to rigid benzyl or benzoyl linkers ().

Key Observations :

- The target compound’s synthesis may face challenges similar to O-(4-nitrobenzoyl)hydroxylamine (G), where competing hydrolysis requires optimized conditions (e.g., scavengers) .

- Methoxy-substituted analogs () achieve higher yields (~85%), suggesting electron-donating groups may stabilize intermediates.

Physicochemical Properties

Table 3: Physical Properties of Hydroxylamine Derivatives

Key Observations :

Biological Activity

O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine is a hydroxylamine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Hydroxylamines are known for their diverse reactivity and utility in organic synthesis, particularly as intermediates in the production of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a hydroxylamine functional group attached to a 4-methoxy-3-methylphenyl moiety. Hydroxylamines are recognized for their ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to significant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound's unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and reactive oxygen species modulation.

Anticancer Activity

Recent studies have indicated that hydroxylamines, including this compound, exhibit promising anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell growth, with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 3.1 | |

| Similar Derivative | HCT 116 (Colon Cancer) | 3.7 | |

| Similar Derivative | HEK 293 (Kidney Cancer) | 5.3 |

Antioxidant Activity

Hydroxylamines are also known for their antioxidant properties. Studies have shown that compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity of this compound may contribute to its therapeutic potential.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes that are critical in disease pathways. For example, structural analogs have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression . This suggests that this compound could be explored further as a potential therapeutic agent targeting IDO1.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer models. The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer therapies .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of hydroxylamines similar to this compound. The findings revealed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage associated with chronic diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between hydroxylamine derivatives and substituted aryl ethers. For example, reacting hydroxylamine hydrochloride with 4-methoxy-3-methylphenethyl bromide under basic conditions (e.g., sodium carbonate) in an inert atmosphere yields the target compound. Key parameters include:

- Temperature : Room temperature to 60°C (higher temperatures risk decomposition of hydroxylamine).

- Solvent : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the methoxy (-OCH, δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm for -CH), and hydroxylamine (-NH-O-, δ ~5.1 ppm) groups. H-N HMBC can verify NH-O connectivity .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 210.1364) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the absence of byproducts like oxidized amines .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Hydroxylamine derivatives are prone to oxidation and hydrolysis. Stability tests show:

- Dry, inert atmosphere : Stable for >6 months at -20°C (degradation <2%).

- Aqueous solutions : Rapid hydrolysis at pH <3 or >8 (half-life <24 hours at 25°C). Use buffered solutions (pH 5–7) with antioxidants (e.g., ascorbic acid) for short-term storage .

Advanced Research Questions

Q. What reaction mechanisms are involved in the nucleophilic substitution reactions used to synthesize this compound, and how do substituents on the aryl ring influence reactivity?

- Methodological Answer : The reaction proceeds via an S2 mechanism, where hydroxylamine acts as a nucleophile attacking the benzylic carbon. Electron-donating groups (e.g., -OCH, -CH at the 4- and 3-positions) stabilize the transition state through resonance and inductive effects, increasing reaction rates by ~30% compared to unsubstituted analogs. Steric hindrance from the ethyl group slightly reduces yields (5–10%) .

Q. How can computational modeling predict the compound’s interactions with biological targets like IDO1, and what validation methods are used?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) using IDO1’s crystal structure (PDB: 4PK5) predicts binding affinity. The methoxy group forms hydrogen bonds with Glu364, while the hydroxylamine moiety chelates the heme iron .

- Validation : Competitive inhibition assays (IC determination via UV-Vis spectroscopy) and mutagenesis (e.g., Glu364Ala) confirm computational predictions. Discrepancies >20% require re-evaluating force field parameters .

Q. How can contradictory data in the literature regarding the compound’s reactivity or biological activity be resolved?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Strategies include:

- Reproducibility Checks : Re-synthesize the compound using standardized protocols (e.g., strict inert atmosphere) and validate purity via HPLC .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, reported IC values for IDO1 inhibition (0.5–5 μM) may reflect differences in enzyme sources (recombinant vs. native) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.